S-Methyl-L-cysteine methyl ester hydrochloride

Descripción general

Descripción

“S-Methyl-L-cysteine methyl ester hydrochloride” is a biochemical compound that is used in the synthesis of peptides . It is also known by other names such as “®-Cysteine methyl ester hydrochloride” and "Methyl ®-2-amino-3-mercaptopropanoate hydrochloride" . It is a white powder with a sulfur-like odor .

Synthesis Analysis

The synthesis of “S-Methyl-L-cysteine methyl ester hydrochloride” involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This compound is also used in the preparation of thiazolidine-4-carboxylates with carbonyl compounds .Molecular Structure Analysis

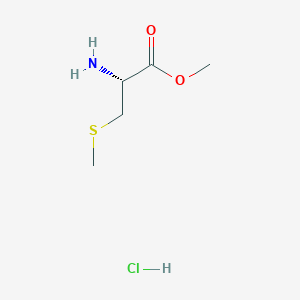

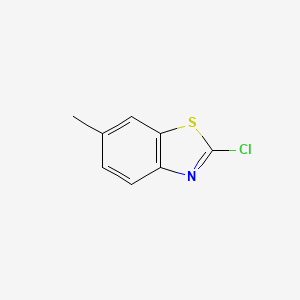

The linear formula of “S-Methyl-L-cysteine methyl ester hydrochloride” is HSCH2CH(NH2)COOCH3 · HCl . Its molecular weight is 171.65 . The SMILES string representation is Cl[H].COC(=O)C@@HCS .Chemical Reactions Analysis

“S-Methyl-L-cysteine methyl ester hydrochloride” is used in solution phase peptide synthesis . It has been shown to inhibit the binding of ethynylestradiol metabolites to protein and nucleic acids .Physical And Chemical Properties Analysis

“S-Methyl-L-cysteine methyl ester hydrochloride” is a solid compound . It has an optical activity of [α]20/D −1.8°, c = 10 in methanol . It has a melting point of 142°C (dec.) (lit.) . It is soluble in water and ethanol .Aplicaciones Científicas De Investigación

Surface-Enhanced Raman Spectroscopy

- Application in Explosive Detection : L-cysteine methyl ester hydrochloride has been used to modify silver nanoparticles for the detection of 2,4-dinitroanisole (DNAN), a less-sensitive explosive than TNT. This application utilizes the surface-enhanced Raman scattering (SERS) spectroscopy technique. The modification with L-cysteine methyl ester hydrochloride significantly improves the sensitivity of DNAN detection in various water samples (Xu et al., 2011).

Molecular Recognition and Transport

- Extraction and Transport of Amino Acids : Hemicucurbiturils, when used with L-cysteine methyl ester hydrochloride, exhibit notable extraction capabilities for amino acids from aqueous solutions. This study highlights the potential use of L-cysteine methyl ester hydrochloride in selective transport and extraction of specific amino acids (Cucolea et al., 2016).

Complex Formation with Metals

- Interaction with Palladium and Mercury : Research indicates that S-methyl-l-cysteine can form complexes with palladium and mercury. These complexes are significant in understanding the interaction between amino acids and metals, which can have implications in bioinorganic chemistry and environmental studies (Shehata et al., 2008; Neville & Berlin, 1973).

Oxidation and Thermodynamics

- Study of Oxidation in Solvents : Investigations into the oxidation-mediated reactions of L-cysteine and its esters in dimethyl sulfoxide have provided insights into the thermodynamic parameters of these processes. This is particularly relevant for designing molecular models based on cysteine (Dougherty et al., 2017).

Corrosion Inhibition

- Use in Corrosion Inhibition : L-cysteine methyl ester hydrochloride has been evaluated as a corrosion inhibitor for carbon steel in phosphoric acid solutions. The study reveals that it acts as a mixed-type inhibitor, providing a novel approach for corrosion prevention (Zarrok et al., 2014).

Safety And Hazards

Direcciones Futuras

“S-Methyl-L-cysteine methyl ester hydrochloride” has been examined as a chelating agent . It has also been used in the synthesis of gold nanoparticles . These nanoparticles have shown high colloidal stability in a pH range of 3 to 11 . Cytotoxicity assays in mouse leukocytes demonstrated the safety of these nanoparticles . These encouraging results open the way to explore the biological application potential of these systems with the perspective of their possible application in vaccinology .

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOBCPSLMYVDBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376764 | |

| Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-L-cysteine methyl ester hydrochloride | |

CAS RN |

34017-27-1 | |

| Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calix[8]arene](/img/structure/B1585647.png)